molecular formula C9H10BrNO B1329658 2-Bromo-N-(4-methylphenyl)acetamide CAS No. 5343-65-7

2-Bromo-N-(4-methylphenyl)acetamide

Cat. No. B1329658
CAS RN: 5343-65-7
M. Wt: 228.09 g/mol
InChI Key: PJQGCAMZLLGJBY-UHFFFAOYSA-N
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Description

“2-Bromo-N-(4-methylphenyl)acetamide” is a chemical compound with the molecular formula C9H10BrNO . It is also known by other names such as “N-(4-bromo-2-methylphenyl)acetamide” and "2’-Bromo-4’-methylacetanilide" .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(4-methylphenyl)acetamide” consists of a bromine atom (Br) attached to the second carbon of an acetamide group (CH3CONH-) and a methyl group (CH3) attached to the fourth carbon of a phenyl group (C6H5-) .

Scientific Research Applications

Molecular Conformations and Supramolecular Assembly

2-Bromo-N-(4-methylphenyl)acetamide has been studied for its molecular conformations and supramolecular assembly. Research shows that such compounds are linked into chains and rings by a combination of hydrogen bonds and other interactions, contributing to our understanding of molecular structures and interactions in similar organic compounds (Nayak et al., 2014).

Vibrational Spectroscopy and Electronic Properties

Investigations into the vibrational spectroscopy and electronic properties of structures analogous to paracetamol, including 2-Bromo-N-(4-methylphenyl)acetamide, have been carried out. These studies focus on understanding the electronic properties and vibrational mode couplings, which are crucial for pharmaceutical and material science applications (Viana et al., 2017).

Microwave-Assisted Synthesis and Biological Assessment

Microwave-assisted synthesis methods for derivatives of 2-Bromo-N-(4-methylphenyl)acetamide have been explored. This research is significant for developing more efficient pharmaceutical synthesis processes and evaluating the biological activities of these compounds (Ghazzali et al., 2012).

Antimicrobial Profile of Derivatives

The antimicrobial properties of various derivatives of 2-Bromo-N-(4-methylphenyl)acetamide have been synthesized and evaluated. These studies contribute to the development of new antimicrobial agents and understanding the structure-activity relationships in such compounds (Fuloria et al., 2014).

Pharmacological Applications

There has been research on the potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents derived from 2-Bromo-N-(4-methylphenyl)acetamide. Such studies are crucial for the discovery and development of new drugs in these therapeutic areas (Rani et al., 2016).

Fungicide Applications

The use of 2-Bromo-N-(4-methylphenyl)acetamide in fungicides has also been studied, highlighting its efficacy in controlling microbial growth in coatings (Yu-hong & Joint, 2002).

Quantum Chemical Investigations

Quantum chemical investigations of 2-Bromo-N-(4-methylphenyl)acetamide derivatives have been conducted to understand their stability and electronic properties. Such research is fundamental for applications in material science and pharmaceutical chemistry (Fahim & Ismael, 2019).

properties

IUPAC Name

2-bromo-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQGCAMZLLGJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201596
Record name 2-Bromo-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4-methylphenyl)acetamide

CAS RN

5343-65-7
Record name 2-Bromo-N-(4-methylphenyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005343657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5343-65-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMO-N-(4-METHYLPHENYL)ACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH5D5RXB8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SZ Siddiqui, A Rehman, MA Abbasi, N Abbas… - Pak. J. Pharm …, 2013 - researchgate.net
A series of new N-substituted derivatives of 5-benzyl-1, 3, 4-oxadiazole-2yl-2′′-sulfanyl acetamide (6a-n) were synthesized in three phases. The first phase involved the sequentially …
Number of citations: 27 www.researchgate.net
M Batool, A Tajammal, F Farhat, F Verpoort… - International Journal of …, 2018 - mdpi.com
A new series of 1,3,4-oxadiazoles derivatives was synthesized, characterized, and evaluated for their in vitro and in vivo anti-thrombotic activity. Compounds (3a–3i) exhibited significant …
Number of citations: 28 www.mdpi.com
LX Yang, KX Huang, HB Li, JX Gong… - Journal of medicinal …, 2009 - ACS Publications
A series of C7-O- and C20-O-amidated 2,3-dehydrosilybin (DHS) derivatives ((±)-1a−f and (±)-2), as well as a set of alkenylated DHS analogues ((±)-4a−f), were designed and de novo …
Number of citations: 57 pubs.acs.org
C Strecker - 2019 - ediss.sub.uni-hamburg.de
1 Abstract This PhD thesis is composed of three projects that focus on new aspects of the computeraided design and synthesis of glycosyltransferase inhibitors. The first project …
Number of citations: 3 ediss.sub.uni-hamburg.de

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